molecular formula C4H9Cl2N B576644 3-Chloro-pyrrolidine hydrochloride CAS No. 10603-47-1

3-Chloro-pyrrolidine hydrochloride

Cat. No.: B576644
CAS No.: 10603-47-1
M. Wt: 142.023
InChI Key: STVCMMDAWUYBCG-UHFFFAOYSA-N
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Description

3-Chloro-pyrrolidine hydrochloride is a chemical compound with the molecular formula C4H9Cl2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-pyrrolidine hydrochloride typically involves the chlorination of pyrrolidine. One common method is the reaction of pyrrolidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 3-position of the pyrrolidine ring . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield corresponding products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted pyrrolidine derivatives, while oxidation reactions can produce pyrrolidine-2,5-diones.

Scientific Research Applications

3-Chloro-pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the chlorine substituent.

    3-Methyl-pyrrolidine: A derivative with a methyl group at the 3-position instead of chlorine.

    3-Fluoro-pyrrolidine: A derivative with a fluorine atom at the 3-position.

Comparison: 3-Chloro-pyrrolidine hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom can enhance the compound’s ability to participate in substitution reactions and may also influence its binding affinity to biological targets.

Properties

IUPAC Name

3-chloropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCMMDAWUYBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735228
Record name 3-Chloropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10603-47-1
Record name 3-Chloropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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